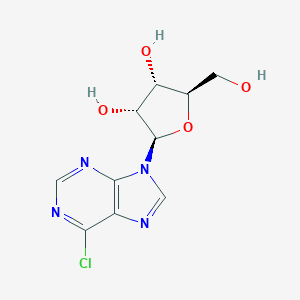

6-Chloropurine riboside

Description

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRJGHCQQPETRH-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313678 | |

| Record name | 6-Chloropurine riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5399-87-1, 2004-06-0 | |

| Record name | 6-Chloropurine riboside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5399-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloropurine riboside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-9-beta-D-ribofuranosyl-9H-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005399871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloropurine riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-9-ribofuranosyl-9H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-chloro-9-β-D-ribofuranosyl-9H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Role of 6-Chloropurine Riboside in Purine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropurine riboside (6-CPR), a synthetic purine nucleoside analog, has garnered significant attention in biomedical research and pharmaceutical development due to its potent antiviral and anticancer properties.[1][2] Its therapeutic efficacy is intrinsically linked to its intricate interactions within the complex network of purine metabolism. This technical guide provides a comprehensive exploration of the metabolic fate and mechanism of action of this compound, offering a detailed understanding for researchers, scientists, and professionals in drug development. We will delve into its cellular uptake, enzymatic conversions, and its ultimate impact on key enzymes and pathways within purine biosynthesis and salvage.

Introduction: The Significance of a Halogenated Purine Nucleoside

Purine metabolism is a fundamental cellular process responsible for the synthesis, degradation, and recycling of purine nucleotides, the essential building blocks of nucleic acids and key players in cellular energy transfer and signaling. The de novo and salvage pathways meticulously regulate the intracellular pool of these vital molecules.[3][4] The introduction of synthetic analogs, such as this compound, provides a powerful tool to modulate these pathways for therapeutic intervention.

This compound's structure, characterized by a chlorine atom at the 6th position of the purine ring, distinguishes it from endogenous purine nucleosides.[5] This seemingly minor modification dramatically alters its metabolic fate and biological activity, transforming it into a prodrug that, upon intracellular activation, can profoundly disrupt cellular proliferation.[1] Its utility extends beyond therapeutics, serving as a valuable research tool for probing the kinetics and substrate specificity of key enzymes in purine metabolism, such as adenosine deaminase.[6]

The Metabolic Journey of this compound

The journey of this compound from an extracellular agent to an intracellular effector involves a series of well-defined steps, including cellular uptake and a cascade of enzymatic transformations.

Cellular Entry: Crossing the Membrane

The initial step in the action of this compound is its transport across the cell membrane. Like other purine nucleosides, its uptake is mediated by specific nucleoside transporters.[4][7] The efficiency of this transport can significantly influence the intracellular concentration of the drug and, consequently, its therapeutic efficacy.

Intracellular Activation: A Multi-Enzyme Cascade

Once inside the cell, this compound undergoes a series of metabolic conversions to exert its cytotoxic effects. This activation pathway is a prime example of metabolic potentiation, where a relatively inert precursor is transformed into a highly active molecule.

The primary activation pathway involves the conversion of this compound to its corresponding nucleotide forms. This process is initiated by cellular kinases. Subsequently, the chlorinated purine can be converted to its more widely studied and therapeutically active thio-analog, 6-mercaptopurine (6-MP), and its derivatives.[8]

The conversion of 6-chloropurine to S-(6-purinyl)glutathione and its subsequent metabolism to 6-mercaptopurine is a likely mechanism contributing to its antitumor activity.[8] The enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) then converts 6-MP into thioinosine monophosphate (TIMP).[9] TIMP can then enter the purine nucleotide interconversion pathway.

Molecular Mechanisms of Action: Targeting Key Purine Enzymes

The therapeutic and cytotoxic effects of this compound and its metabolites stem from their ability to interact with and inhibit critical enzymes in the purine metabolic pathway.

Interaction with Adenosine Deaminase (ADA)

Adenosine deaminase is a key enzyme in the purine salvage pathway that catalyzes the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[10] this compound is a known substrate for adenosine deaminase, although it is processed at a much lower rate compared to the natural substrate, adenosine.[11] The enzymatic reaction involves the dechlorination of this compound, yielding inosine and a chloride ion.[12] This interaction is significant as it can modulate the intracellular levels of adenosine and its own metabolic fate.

| Substrate/Inhibitor | Kinetic Parameter | Value | Reference |

| Adenosine | Km | 25 µM | [13] |

| This compound | Km | 1000 µM | [13] |

| This compound | Substrate Specificity | 0.86% of adenosine | [11] |

| Purine riboside | Ki | 3.7 x 10-5 M | [11] |

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

A crucial mechanism of action for the metabolites of this compound is the inhibition of inosine monophosphate dehydrogenase (IMPDH). IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[6][14] The phosphorylated metabolite, 6-chloropurine ribonucleoside 5'-phosphate, has been shown to be an inhibitor of IMPDH.[5][15] Furthermore, the downstream metabolite, thioinosine monophosphate (TIMP), is also a known inhibitor of IMPDH.[16] By blocking IMPDH, these metabolites deplete the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and apoptosis.[2]

Experimental Protocols for Studying this compound Metabolism

To investigate the intricate role of this compound in purine metabolism, a combination of enzymatic and analytical techniques is employed.

In Vitro Assay for Adenosine Deaminase Activity

This protocol describes a colorimetric assay to measure the activity of adenosine deaminase using a chromogenic reaction.[1][17]

Materials:

-

Adenosine Deaminase (ADA) Activity Assay Kit (containing working solution, chromogenic agent, and standard)

-

Microplate reader capable of measuring absorbance at 550 nm

-

37°C incubator

-

Serum, plasma, or tissue homogenate samples

Procedure:

-

Standard Curve Preparation: Prepare a serial dilution of the provided standard to create a standard curve.

-

Sample Preparation: Prepare cell or tissue lysates according to standard protocols.

-

Assay Reaction:

-

Add 10 µL of standard or sample to respective wells of a 96-well plate.

-

Add 180 µL of the working solution to each well.

-

Add 90 µL of the chromogenic agent to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 7 minutes.

-

Measure the optical density (OD) at 550 nm.

-

Continue to incubate at 37°C for an additional 10 minutes.

-

Measure the OD at 550 nm again.

-

-

Calculation: Calculate the ADA activity based on the change in absorbance over time, using the standard curve for quantification.

HPLC Analysis of this compound and its Metabolites

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of this compound and its various metabolites in biological samples.[18][19][20]

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (or other suitable aqueous mobile phase)

-

Perchloric acid

-

Biological samples (plasma, cell extracts, etc.)

Procedure:

-

Sample Preparation:

-

To 200 µL of plasma or cell suspension, add 50 µL of perchloric acid to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Neutralize the supernatant with a potassium carbonate solution.

-

Centrifuge again to remove the potassium perchlorate precipitate.

-

-

Chromatographic Separation:

-

Inject the supernatant onto the C18 column.

-

Elute the compounds using a gradient of acetonitrile in a phosphate buffer.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

-

Quantification:

-

Identify and quantify the peaks corresponding to this compound and its metabolites by comparing their retention times and peak areas to those of known standards.

-

Conclusion and Future Perspectives

This compound stands as a compelling example of a nucleoside analog that leverages the intricacies of purine metabolism for therapeutic benefit. Its journey from a prodrug to a potent inhibitor of nucleotide biosynthesis highlights the potential of targeting fundamental metabolic pathways in the development of novel anticancer and antiviral agents. A thorough understanding of its cellular uptake, enzymatic activation, and molecular targets is paramount for optimizing its clinical application and for the rational design of next-generation purine analogs with improved efficacy and reduced toxicity. Future research should focus on elucidating the precise roles of different nucleoside transporters in its uptake, further characterizing the enzymes involved in its conversion to thiopurine metabolites, and exploring potential mechanisms of resistance to this class of compounds.

References

- ResearchGate. Synthesis and In Vitro Evaluation of Adenosine Deaminase Resistant N-6 Aminal and Thioaminal Prodrugs of Cordycepin. [Link]

- DBpia. Kinetics of Intracellular Adenosine Deaminase to Substrate Analogs and Inhibitors in Aspergillus oryzae. [Link]

- PubMed.

- Semantic Scholar.

- YouTube. Graphviz tutorial. [Link]

- Sketchviz. Graphviz Examples and Tutorial. [Link]

- PubMed. HPLC analysis of 6-mercaptopurine and metabolites in extracellular body fluids. [Link]

- Graphviz. DOT Language. [Link]

- J-STAGE.

- Scilit. Inhibition of inosinic acid dehydrogenase by 6-chloropurine nucleotide. [Link]

- Elabscience. Adenosine Deaminase (ADA) Activity Assay Kit. [Link]

- National Center for Biotechnology Information.

- MDPI. Pyrimidine Biosynthesis and Ribonucleoside Metabolism in Species of Pseudomonas. [Link]

- PubMed Central.

- ClinPGx. Thiopurine Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

- National Center for Biotechnology Information. IMP Dehydrogenase: Structure, Mechanism and Inhibition. [Link]

- PubMed. Adenosine deaminase: functional implications and different classes of inhibitors. [Link]

- PubMed. Inhibition of inosine monophosphate dehydrogenase reduces adipogenesis and diet-induced obesity. [Link]

- Graphviz. User Guide. [Link]

- M-CSA. Adenosine deaminase. [Link]

- PubMed.

- PubMed.

- National Center for Biotechnology Information.

- PubMed.

- PubMed. Cellular uptake of purine antimetabolites in vitro. I. Uptake of 6-methylthiopurine ribonucleoside by human erythrocytes. [Link]

- PubMed.

- National Center for Biotechnology Information. A Novel Cofactor-binding Mode in Bacterial IMP Dehydrogenases Explains Inhibitor Selectivity. [Link]

- ResearchGate. Reaction scheme showing metabolites of 6-Mercaptopurine formed by phosphoribosylation (anabolic), methylation and oxidation (catabolic)

- ResearchGate. Development and validation of an HPLC method for the rapid and simultaneous determination of 6-mercaptopurine and four of its metabolites in plasma and red blood cells. [Link]

- PubMed. Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability. [Link]

- PubMed.

- PubMed. Conversion of 6-mercaptopurine to 6-thioguanylic acid in L-1210 cells and human leukemia cells. [Link]

- ResearchGate. DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE DETERMINATION OF AZATHIOPRINE/6- MERCAPTOPURINE METABOLITES IN PACKED RED B. [Link]

- ResearchGate. (PDF) Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability. [Link]

- Semantic Scholar. HPLC Determination of the Levels of 6-Mercaptopurine Metabolites Suitable for the Clinical Risk Assessment of its Toxicity. [Link]

- MDPI.

Sources

- 1. assaygenie.com [assaygenie.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Chloropurine ribonucleoside 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular uptake of purine antimetabolites in vitro. I. Uptake of 6-methylthiopurine ribonucleoside by human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. INHIBITION BY 6-MERCAPTOPURINE OF PURINE PHOSPHORIBOSYLTRANSFERASES FROM EHRLICH ASCITES-TUMOUR CELLS THAT ARE RESISTANT TO THE DRUG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GraphViz Examples and Tutorial [graphs.grevian.org]

- 11. Kinetics of Intracellular Adenosine Deaminase to Substrate Analogs and Inhibitors in Aspergillus oryzae - 미생물학회지 : 논문 | DBpia [dbpia.co.kr]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. Conversion of 6-mercaptopurine to 6-thioguanylic acid in L-1210 cells and human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hoelzel-biotech.com [hoelzel-biotech.com]

- 18. HPLC analysis of 6-mercaptopurine and metabolites in extracellular body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

6-Chloropurine Riboside: A Technical Guide to its Discovery, Synthesis, and Application

Abstract

6-Chloropurine riboside (6-CPR), a synthetic purine nucleoside analog, holds a significant position in the landscape of medicinal chemistry and biochemical research. While not a therapeutic agent in itself, it is an indispensable intermediate in the synthesis of clinically important thiopurines, such as 6-mercaptopurine riboside, and a valuable tool for studying cellular pathways. This guide provides an in-depth exploration of the historical context of its discovery, a detailed examination of prevalent synthetic methodologies with field-proven protocols, and an analysis of its mechanism of action, focusing on its role as a modulator of critical cellular processes. Designed for researchers and drug development professionals, this document integrates established chemical principles with practical, actionable insights to support ongoing innovation in nucleoside chemistry.

The Genesis of a Key Intermediate: A Historical Perspective

The story of this compound is intrinsically linked to the pioneering work of Nobel laureates George Hitchings and Gertrude Elion. Their "rational drug design" approach in the mid-20th century sought to create antimetabolites that could interfere with nucleic acid synthesis in cancer cells and microbes.[1][2] Their research on purine analogs led to the groundbreaking discovery of 6-mercaptopurine (6-MP) and its corresponding ribonucleoside, which became cornerstone treatments for acute leukemia.[3][4]

6-Chloropurine and its ribonucleoside emerged not as a primary therapeutic target, but as a critical and versatile chemical intermediate. The chlorine atom at the 6-position of the purine ring is an excellent leaving group, making it the perfect precursor for nucleophilic substitution reactions. This reactivity allows for the efficient introduction of sulfur, amino, and other functional groups to create a diverse array of purine derivatives. The synthesis of 6-mercaptopurine riboside, for instance, was greatly facilitated by the use of this compound as a starting material.[5] Early publications, such as the 1954 paper by Bendich, Russell, and Fox in the Journal of the American Chemical Society, detailed the synthesis and properties of the 6-chloropurine base, laying the groundwork for its subsequent use in creating nucleoside analogs.[6] The synthesis of the 5'-phosphate derivative of this compound, a key nucleotide precursor, was later described in a 1961 JACS article, highlighting the compound's established importance in the field by that time.[7]

Chemical Synthesis of this compound: Strategies and Protocols

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and regioselectivity requirements. The primary challenge in nucleoside synthesis is the formation of the N-glycosidic bond, specifically achieving the desired N9-regioisomer with the correct β-anomeric configuration, which mimics naturally occurring ribonucleosides.

Pathway A: The Vorbrüggen Glycosylation Approach

This is a classic and widely used method for forming N-glycosidic bonds. The general principle involves the coupling of a silylated heterocyclic base (the nucleobase) with a protected ribose derivative, typically an acylated ribose, in the presence of a Lewis acid catalyst.

Caption: Vorbrüggen glycosylation workflow for 6-CPR synthesis.

-

Expertise & Causality: This protocol is a two-part process. First, the glycosylation couples the purine base with a protected ribose sugar. We use benzoyl protecting groups on the ribose because they are robust and participate in the reaction mechanism to favor the formation of the desired β-anomer (neighboring group participation). Silylating the 6-chloropurine with hexamethyldisilazane (HMDS) increases its solubility in organic solvents and enhances the nucleophilicity of the N9 nitrogen, promoting the desired regioselectivity. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is an effective Lewis acid for activating the ribose derivative. The second part is deprotection. Sodium methoxide in methanol (a Zemplén deacylation) is a standard, high-yielding method for cleanly removing acyl protecting groups like benzoyl under mild, basic conditions.

Part 1: Glycosylation of 6-Chloropurine

-

Preparation: In a flame-dried, three-neck flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (Argon or Nitrogen), suspend 6-chloropurine (1.0 eq) in anhydrous acetonitrile.

-

Silylation: Add N,O-Bis(trimethylsilyl)acetamide (BSA) or a combination of hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate. Heat the mixture to reflux (approx. 80°C) until the solution becomes clear, indicating the formation of the silylated purine. This typically takes 1-2 hours.

-

Coupling: Cool the mixture to room temperature. In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq) in anhydrous acetonitrile. Add this solution to the silylated purine mixture.

-

Reaction: Cool the combined mixture to 0°C in an ice bath. Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise. After addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected nucleoside. Purify by flash column chromatography on silica gel.

Part 2: Deprotection of Protected this compound [8]

-

Dissolution: Dissolve the purified, protected this compound (1.0 eq) in anhydrous methanol.

-

Reaction: Cool the solution to approximately -10°C to 0°C. Add a solution of sodium methoxide (catalytic amount, e.g., 0.1 eq) in methanol dropwise while stirring.

-

Monitoring: Continue stirring for 1-3 hours. The progress can be monitored by TLC until the starting material is consumed.

-

Neutralization & Isolation: Neutralize the reaction with acetic acid or an acidic resin. Concentrate the mixture under vacuum. The resulting precipitate, this compound, can be filtered, washed with cold methanol, and dried. A reported yield for this specific deprotection step is high, often around 86.4%.[8]

Pathway B: One-Pot Synthesis from Chloropyrimidines

More recent methodologies offer a more convergent and efficient "one-pot" approach that builds the purine ring system directly onto the ribose moiety. This avoids the separate synthesis and silylation of the 6-chloropurine base.

-

Expertise & Causality: This advanced method constructs the purine ring in situ. It begins by coupling a functionalized pyrimidine with the protected ribose, followed by an intramolecular cyclization to form the fused imidazole ring of the purine. This is highly efficient as it reduces the number of separate operational steps, saving time and potentially increasing overall yield by minimizing material loss during intermediate purifications. TMSOTf is again used as the Lewis acid catalyst to drive the glycosylation and subsequent cyclization.

-

Preparation: To a solution of a suitable 4-amino-5-formamido-6-chloropyrimidine precursor (1.0 eq) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribose (1.1 eq) in anhydrous 1,2-dichloroethane, add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 eq) at room temperature under an inert atmosphere.

-

Reaction: Heat the mixture to 80°C and stir for 2-4 hours, monitoring by TLC.

-

Workup: After cooling, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then brine.

-

Purification & Deprotection: Dry the organic layer over sodium sulfate, filter, and concentrate. The crude protected nucleoside is then purified and deprotected using the same sodium methoxide/methanol procedure described in Pathway A, Part 2.

Data Summary: Synthesis & Characterization

Quantitative data is crucial for evaluating the efficacy of a synthetic pathway. The following tables summarize expected yields and key characterization data for this compound.

Table 1: Comparison of Synthetic Pathway Yields

| Pathway | Key Steps | Typical Overall Yield | Advantages | Disadvantages |

| Vorbrüggen Glycosylation | 1. Silylation 2. Coupling 3. Deprotection | 60-75% | Well-established, reliable, good stereocontrol | Multi-step, requires pre-synthesis of purine base |

| One-Pot Synthesis | 1. Coupling & Cyclization 2. Deprotection | 70-85% | Highly efficient, fewer steps, convergent | May require more specialized starting materials |

Table 2: Spectroscopic Data for this compound

| Data Type | Solvent | Chemical Shifts (ppm) |

| ¹H NMR | DMSO-d₆ | δ 8.97 (s, 1H, H-2), 8.83 (s, 1H, H-8), 6.06 (d, 1H, H-1'), 4.61 (m, 1H, H-2'), 4.21 (m, 1H, H-3'), 4.01 (m, 1H, H-4'), 3.72 & 3.61 (m, 2H, H-5'a, H-5'b)[9] |

| ¹³C NMR | DMSO-d₆ | δ 151.9 (C-6), 151.4 (C-2), 149.0 (C-4), 144.3 (C-8), 131.7 (C-5), 87.9 (C-1'), 85.8 (C-4'), 73.5 (C-2'), 70.6 (C-3'), 61.6 (C-5') |

Note: ¹³C NMR data is compiled from typical values for purine ribonucleosides and may vary slightly based on experimental conditions.

Biological Mechanism of Action: More Than an Intermediate

While prized for its synthetic utility, this compound and its derivatives also exhibit cytotoxic properties that have been the subject of research. The mechanism is multifactorial but converges on the induction of programmed cell death (apoptosis) through the disruption of cellular redox homeostasis.

The Central Role of Glutathione (GSH) Depletion

A primary mechanism of cytotoxicity for certain 6-chloropurine derivatives is the rapid depletion of intracellular glutathione (GSH).[10] GSH is the most abundant non-protein thiol in the cell and is a critical component of the cellular antioxidant defense system.

The electrophilic nature of the 6-chloropurine scaffold makes it a substrate for glutathione S-transferases (GSTs), which catalyze the conjugation of GSH to the purine ring. This process consumes GSH, leading to its rapid depletion. The consequences of this are severe:

-

Increased Oxidative Stress: With reduced GSH levels, the cell loses its primary defense against reactive oxygen species (ROS), leading to oxidative damage of lipids, proteins, and DNA.[11]

-

Endoplasmic Reticulum (ER) Stress: The disruption of the cellular redox balance can trigger the unfolded protein response (UPR) in the ER, a known pro-apoptotic signal.[10]

-

Mitochondrial Dysfunction: Oxidative stress and ER stress can lead to the loss of the mitochondrial membrane potential (ΔΨm), a point of no return in the apoptotic cascade.[10]

Induction of Apoptosis and Cell Cycle Arrest

The cascade initiated by GSH depletion ultimately leads to programmed cell death.

Caption: Proposed mechanism of 6-CPR-induced apoptosis.

This cascade involves:

-

Initiation: GSH depletion leads to ROS production and ER stress, which signal to the mitochondria.

-

Mitochondrial Amplification: The mitochondria release cytochrome c into the cytoplasm.

-

Caspase Activation: Cytochrome c associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates the executioner caspases, primarily caspase-3 and caspase-7.[12]

-

Execution: Active caspase-3 and -7 cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis. They can also activate caspase-6, which is particularly involved in the cleavage of nuclear lamins, leading to nuclear fragmentation.[13][14]

In parallel with inducing apoptosis, 6-chloropurine nucleosides have been shown to cause an arrest of the cell cycle in the G2/M phase, preventing cell division and further contributing to its antitumor potential.[15]

Conclusion and Future Outlook

This compound exemplifies a molecule whose importance is defined by its versatility. Historically rooted in the rational design of antimetabolites, it remains a cornerstone intermediate for the synthesis of therapeutic purine analogs. Modern synthetic chemistry continues to refine its production, with one-pot procedures offering significant gains in efficiency. Furthermore, ongoing research into its biological effects reveals a potent ability to induce apoptosis via glutathione depletion, providing valuable insights into cellular redox control and programmed cell death. For scientists in drug discovery and development, a thorough understanding of this compound—from its synthesis to its cellular impact—is not merely academic; it is a gateway to the creation of novel therapeutics and a deeper comprehension of fundamental cell biology.

References

- Zelli, R., Zeinyeh, W., & Décout, J. L. (2018). 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. Current Protocols in Nucleic Acid Chemistry, 74(1), e57. [Link]

- Bendich, A., Russell, P. J., Jr., & Fox, J. J. (1954). The Synthesis and Properties of 6-Chloropurine and Purine. Journal of the American Chemical Society, 76(23), 6073–6077. [Link]

- Ghibelli, L., Coppola, S., Rotilio, G., Lafavia, E., Maresca, V., & Ciriolo, M. R. (2014). Glutathione depletion in survival and apoptotic pathways. Antioxidants & Redox Signaling, 21(1), 115-133. [Link]

- Robak, T., & Robak, P. (2012). Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Current Pharmaceutical Design, 18(23), 3373–3388. [Link]

- Hampton, A., Biesele, J. J., Moore, A. E., & Brown, G. B. (1961). Nucleotides. I. Syntheses of 6-Chloro-, 6-Mercapto-, and 2-Amino-6-mercapto-9-β-D-ribofuranosylpurine 5'-Phosphates. Journal of the American Chemical Society, 83(1), 150-157. [Link]

- Fernandes, H., & Rauter, A. P. (2015). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. European Journal of Medicinal Chemistry, 90, 85-94. [Link]

- PBS. (n.d.). A Science Odyssey: People and Discoveries: Drugs developed for leukemia. PBS. [Link]

- Hitchings, G. H., & Elion, G. B. (1955). U.S. Patent No. 2,721,866. Washington, DC: U.S.

- Hitchings, G. H., & Elion, G. B. (1957). U.S. Patent No. 2,815,346. Washington, DC: U.S.

- Franco, R., & Cidlowski, J. A. (2009). Glutathione efflux and cell death. Antioxidants & Redox Signaling, 11(11), 2689-2712. [Link]

- Circu, M. L., & Aw, T. Y. (2012). Glutathione and apoptosis. Free Radical Research, 46(8), 949-963. [Link]

- Ikejiri, M., Saijo, M., Morikawa, S., Fukushi, S., Mizutani, T., Kurane, I., & Maruyama, T. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470–2473. [Link]

- Longitude Prize. (2020, April 4). Antibiotic Pioneers: George Hitchings and Gertrude Elion. Longitude Prize. [Link]

- American Chemical Society. (n.d.). Gertrude Elion. American Chemical Society. [Link]

- Tella, M., & Taylor, M. K. (2020). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 8, 598. [Link]

- Franco, R., Sánchez-Olea, R., Reyes-Reyes, E. M., & Panayiotidis, M. I. (2007). Glutathione depletion is necessary for apoptosis in lymphoid cells independent of reactive oxygen species formation. Journal of Biological Chemistry, 282(42), 30452-30465. [Link]

- Hitchings, G. H., & Elion, G. B. (1955). U.S. Patent No. 2,721,866. Washington, DC: U.S.

- NIH. (n.d.). Chapter 7. The 6-mercaptopurine (6MP) story. In Drugs Against Cancer: Stories of Discovery and the Quest for a Cure. [Link]

- HumanProgress. (2019, December 13). Heroes of Progress, Pt. 33: Hitchings and Elion. HumanProgress.org. [Link]

- Tandel, P. S., et al. (2004). One-Pot Syntheses of 6-Mercaptopurines (6MP) from 4,5Diamino6-chloro-pyrimidines.

- Mádrová, L., et al. (2016). 9-Norbornyl-6-chloropurine (NCP) induces cell death through GSH depletion-associated ER stress and mitochondrial dysfunction. Free Radical Biology and Medicine, 97, 223-235. [Link]

- Zemanová, L., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. The Journal of Organic Chemistry, 86(19), 13265-13275. [Link]

- Ogawa, Y., et al. (2009). 6-Mercaptopurine (6-MP) induces cell cycle arrest and apoptosis of neural progenitor cells in the developing fetal rat brain.

- Hirata, H., Takahashi, A., Kobayashi, Y., Yonehara, S., & Imai, Y. (1998). Caspases are activated in a branched protease cascade and control distinct downstream processes in Fas-induced apoptosis. The Journal of Experimental Medicine, 187(4), 587-600. [Link]

- Yang, J. S., et al. (2012). Chlorogenic acid induces apoptotic cell death in U937 leukemia cells through caspase- and mitochondria-dependent pathways. Oncology Reports, 29(1), 277-284. [Link]

- Tang, D., Kang, R., Berghe, T. V., Vandenabeele, P., & Kroemer, G. (2019). The biochemical pathways of apoptotic, necroptotic, pyroptotic, and ferroptotic cell death. Immunological Reviews, 291(1), 8-40. [Link]

- Le-Hoang, M., et al. (2020). Activation and regulation of caspase-6 and its role in neurodegenerative diseases. Cellular and Molecular Life Sciences, 77(10), 1867-1880. [Link]

- Zheng, M., Karki, R., & Kanneganti, T. D. (2020). Caspase-6 is a key regulator of innate immunity, inflammasome activation, and host defense. Cell, 181(3), 674-687.e13. [Link]

- Kicska, G. A., et al. (2002). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. Nucleosides, Nucleotides & Nucleic Acids, 21(10-11), 693-703. [Link]

- McIlwain, D. R., Berger, T., & Mak, T. W. (2013). Caspase functions in cell death and disease. Cold Spring Harbor Perspectives in Biology, 5(4), a008656. [Link]

Sources

- 1. Glutathione and modulation of cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]

- 4. openaccesspub.org [openaccesspub.org]

- 5. Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-pot build-up procedure for the synthesis of variously substituted purine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 6-Chloropurine ribonucleoside synthesis - chemicalbook [chemicalbook.com]

- 9. 6-Chloropurine ribonucleoside(2004-06-0) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Glutathione depletion in survival and apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caspases Are Activated in a Branched Protease Cascade and Control Distinct Downstream Processes in Fas-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 6-Chloropurine Riboside: A Technical Guide for Drug Discovery Professionals

Abstract

6-Chloropurine riboside, a synthetic purine nucleoside analog, has emerged as a molecule of significant interest in the field of drug discovery. Its structural similarity to endogenous purines allows it to interfere with fundamental cellular processes, leading to a spectrum of biological activities. This technical guide provides a comprehensive framework for the preliminary biological screening of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the core principles and methodologies for evaluating its cytotoxic, antimicrobial, and antiviral potential. This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale, ensuring a robust and insightful screening cascade.

Introduction: The Rationale for Screening this compound

This compound (6-CPR) is a synthetic nucleoside analog that serves as a versatile precursor in the synthesis of various biologically active compounds, including derivatives with antiproliferative and anti-Toxoplasma gondii activity.[1] Its core structure, a purine base linked to a ribose sugar, positions it as a potential antimetabolite. Antimetabolites exert their effects by mimicking endogenous molecules, thereby disrupting critical metabolic pathways. In the case of purine analogs like 6-CPR, these disruptions can halt DNA and RNA synthesis, proving cytotoxic to rapidly dividing cells such as cancer cells.[2][3]

The primary mechanism of action for many purine nucleoside analogs involves intracellular phosphorylation to their active triphosphate forms. These triphosphates can then be incorporated into growing nucleic acid chains, leading to chain termination and the induction of apoptosis (programmed cell death).[2][4] Furthermore, the 6-chloro substitution offers a reactive site for further chemical modification, allowing for the generation of diverse compound libraries with potentially enhanced or novel biological activities.[3][5]

This guide outlines a logical and efficient workflow for the initial assessment of this compound's biological activity, focusing on three key areas: anticancer, antiviral, and antimicrobial screening.

Physicochemical Properties and Handling

A thorough understanding of the test compound's properties is fundamental to reliable and reproducible biological screening.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClN₄O₄ | [6] |

| Molecular Weight | 286.67 g/mol | [6] |

| Appearance | White to off-white powder | |

| Melting Point | 158-162 °C (decomposes) | |

| Solubility | Soluble in DMSO and Dimethyl Formamide (approx. 10 mg/ml) | [7] |

| Storage | -20°C | [7] |

Note on Handling: this compound should be handled as a potentially hazardous compound. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a lab coat, is mandatory.[7] All manipulations should be performed in a chemical fume hood.

In Vitro Cytotoxicity Screening

The initial step in evaluating the anticancer potential of this compound is to assess its cytotoxicity against a panel of human cancer cell lines. This provides a broad overview of its potency and selectivity.

Rationale for Assay Selection

The Sulforhodamine B (SRB) assay is a robust and sensitive method for determining cell density, making it suitable for high-throughput screening of cytotoxic compounds.[8] It relies on the ability of SRB to bind to protein components of cells that have been fixed to the culture plate. The amount of bound dye is directly proportional to the number of living cells.

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for determining the cytotoxicity of this compound using the SRB assay.

Detailed Protocol: SRB Cytotoxicity Assay

-

Cell Seeding: Plate cells from a representative panel of human cancer cell lines (e.g., melanoma, lung, ovarian, colon) in 96-well microtiter plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain a range of final concentrations (e.g., 0.1 to 100 µM).

-

Treatment: Replace the culture medium in the cell plates with medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated cells) and a positive control (a known cytotoxic agent like doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration. The GI50 (Growth Inhibition 50) value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of inhibition against the log of the compound concentration.

Further Mechanistic Insights: Apoptosis and Cell Cycle Analysis

Should this compound exhibit significant cytotoxicity, further investigation into its mechanism of action is warranted. Purine analogs are known to induce apoptosis and cause cell cycle arrest.[2][8]

Apoptosis Induction: This can be assessed by techniques such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.[4]

Cell Cycle Analysis: Flow cytometric analysis of PI-stained cells can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4] An accumulation of cells in a particular phase suggests that the compound interferes with cell cycle progression at that checkpoint. Studies have shown that some 6-chloropurine nucleosides can induce a G2/M cell cycle arrest.[8]

Antimicrobial and Antiviral Screening

The structural similarity of this compound to natural nucleosides also makes it a candidate for antimicrobial and antiviral activity.[9][10] Viruses and some bacteria rely on their own or host cell machinery for nucleic acid synthesis, which can be susceptible to inhibition by nucleoside analogs.[5]

Rationale for a Broad-Spectrum Approach

A preliminary screen against a diverse panel of microorganisms is crucial to identify any potential "hits" for further development. This should include Gram-positive and Gram-negative bacteria, as well as representative DNA and RNA viruses.

Experimental Workflow: Antimicrobial and Antiviral Screening

Caption: A dual-pathway workflow for the preliminary antimicrobial and antiviral screening of this compound.

Detailed Protocol: Broth Microdilution for Antibacterial Screening

-

Bacterial Strains: Utilize a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) species.[11][12]

-

Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and dilute them in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of this compound in the broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Detailed Protocol: Plaque Reduction Assay for Antiviral Screening

This assay is suitable for viruses that cause visible damage (plaques) to a monolayer of cultured host cells. 6-Chloropurine derivatives have shown activity against DNA viruses like Varicella-Zoster Virus (VZV) and Herpes Simplex Virus (HSV).[13]

-

Host Cell Culture: Grow a confluent monolayer of appropriate host cells (e.g., Vero cells for HSV) in 6-well plates.

-

Viral Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) containing various concentrations of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

EC50 Calculation: The 50% Effective Concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Preliminary In Vivo Toxicity Assessment

While this guide focuses on preliminary in vitro screening, a brief mention of early-stage in vivo toxicity is pertinent for compounds that show significant promise. A common initial step is the acute toxicity study in a rodent model (e.g., mice). This helps to determine the median lethal dose (LD50) and to observe any overt signs of toxicity. Such studies are typically conducted following established guidelines (e.g., OECD guidelines) and require appropriate ethical approvals.

Conclusion and Future Directions

This technical guide provides a foundational framework for the preliminary biological screening of this compound. The described workflows for assessing cytotoxicity, antimicrobial, and antiviral activity are designed to be robust, reproducible, and informative. Positive results from this initial screening cascade would justify more advanced studies, including:

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing derivatives of this compound to optimize potency and selectivity.[5]

-

Advanced Mechanism of Action studies: Investigating the specific molecular targets and pathways affected by the compound.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.

-

In vivo efficacy studies: Testing the compound's therapeutic effect in relevant animal models of disease.

By following a logical and methodologically sound screening process, the full therapeutic potential of this compound and its analogs can be systematically explored.

References

- New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. (n.d.). Elsevier Masson SAS.

- Chloropurine riboside (this compound) | Purine Nucleoside Analog. (n.d.). MedChemExpress.

- Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative. (n.d.). PubMed.

- New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. (n.d.).

- Application Notes and Protocols for Synthesis of Purine Derivatives for Cytotoxicity Assays. (n.d.). Benchchem.

- Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. (n.d.). PubMed Central.

- A Comparative Analysis of Purine Analogs in Anticancer Screening. (n.d.). Benchchem.

- Ikejiri, M., Saijo, M., Morikawa, S., Fukushi, S., Mizutani, T., Kurane, I., & Maruyama, T. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Nucleic Acids Symposium Series (Oxford, England), (50), 113–114.

- Sainova, I., Kolyovska, V., Dikanarova, D. D., & Markova, T. (2024). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 23(1), 12-18.

- Souckova, O., et al. (2022). Metabolites of De Novo Purine Synthesis: Metabolic Regulators and Cytotoxic Compounds. Metabolites, 12(12), 1210.

- Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase. (n.d.).

- Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (n.d.). PMC - NIH.

- Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase. (n.d.).

- Revisiting the anticancer properties of phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes and their 9H-purine precursors. (2022). NIH.

- 6-Chloropurine (6-Chloro-9H-purine) | Drug Intermediate. (n.d.). MedchemExpress.com.

- This compound 99 5399-87-1. (n.d.). Sigma-Aldrich.

- 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. (n.d.).

- Synthesis of New Nucleoside Analogues From Benzimidazole and Evaluation of Their Antimicrobial Activity. (n.d.). Baghdad Science Journal.

- Nucleoside analogues are activated by bacterial deoxyribonucleoside kinases in a species-specific manner. (n.d.). Journal of Antimicrobial Chemotherapy. Oxford Academic.

- Antimicrobial Peptides Induce Bacterial Susceptibility Toxic Nucleosides. (n.d.). Frontiers.

- Thomson, J. M., & Lamont, I. L. (2019). Nucleoside Analogues as Antibacterial Agents. Frontiers in Microbiology, 10, 952.

- Thomson, J. M., & Lamont, I. L. (2019). Nucleoside Analogues as Antibacterial Agents. Frontiers in Microbiology, 10.

- (2016). Synthesis, Spectral studies and biological screening of 6-Chloropurine derivatives. PDF.

- Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. (2023). MDPI.

- This compound. (n.d.). Chem-Impex.

- 6-Methylmercaptopurine riboside is a potent and selective inhibitor of nerve growth factor-activated protein kinase N. (n.d.). PubMed.

- 2-Amino-6-chloropurine riboside. (n.d.). Chem-Impex.

- 6-Chloropurine - PRODUCT INFORMATION. (n.d.).

- This compound. (n.d.). PubChem.

- 9-Norbornyl-6-chloropurine (NCP) induces cell death through GSH depletion-associated ER stress and mitochondrial dysfunction. (2016). PubMed.

- This compound (NSC 4910, CAS Number: 5399-87-1). (n.d.). Cayman Chemical.

- 2-Amino-6-chloropurine riboside. (n.d.). PubChem.

- Pirinen, E., et al. (n.d.). Nicotinamide riboside improves muscle mitochondrial biogenesis, satellite cell differentiation, and gut microbiota in a twin study. PubMed Central.

- Nicotinamide riboside restores cognition through an upregulation of proliferator-activated receptor-γ coactivator 1α regulated β-secretase 1 degradation and mitochondrial gene expression in Alzheimer's mouse models. (n.d.). PubMed.

- A randomized placebo-controlled trial of nicotinamide riboside in older adults with mild cognitive impairment. (2023). PubMed Central.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C10H11ClN4O4 | CID 93003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Nucleoside Analogues as Antibacterial Agents [frontiersin.org]

- 10. Nucleoside Analogues as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 12. academic.oup.com [academic.oup.com]

- 13. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 6-Chloropurine Riboside: The Versatile Precursor for Nucleoside Analog Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropurine-9-β-D-ribofuranoside, commonly known as 6-Chloropurine Riboside (6-CPR), stands as a cornerstone intermediate in the field of medicinal chemistry and drug development. Its strategic importance lies in the exceptional reactivity of the C6-chloro substituent, which serves as a versatile leaving group for a wide array of nucleophilic substitution and cross-coupling reactions. This technical guide provides an in-depth exploration of 6-CPR's chemical properties, its pivotal role as a precursor, and field-proven methodologies for its conversion into therapeutically significant nucleoside analogs. We will delve into the causality behind experimental choices, present detailed protocols, and connect synthetic strategies to the development of potent antiviral and anticancer agents.

The Core of Versatility: Understanding this compound

Strategic Importance in Nucleoside Chemistry

Purine nucleoside analogs are a critical class of therapeutic agents with established efficacy in treating hematological malignancies and viral infections[1][2]. Their mechanism often relies on mimicking natural nucleosides to interfere with nucleic acid synthesis or other vital cellular processes[1]. This compound (6-CPR) is a highly valued starting material in the synthesis of these analogs, primarily because the chlorine atom at the 6-position of the purine ring is an excellent leaving group, facilitating the introduction of a wide range of functional groups[2][3]. This reactivity provides a direct and efficient pathway to libraries of modified adenosine, inosine, and guanosine analogs.

Physicochemical and Structural Properties

6-CPR is a colorless crystalline powder with a molecular weight of 286.67 g/mol [4]. Understanding its properties is crucial for designing effective synthetic protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁ClN₄O₄ | [4] |

| CAS Number | 5399-87-1 | |

| Melting Point | 158-162 °C (decomposes) | [5] |

| Appearance | Colorless/White Crystalline Powder | [5] |

| Solubility | Soluble in DMF |

The key to 6-CPR's utility is the electrophilic nature of the C6 carbon. The electron-withdrawing effect of the adjacent nitrogen atoms in the purine ring system polarizes the C6-Cl bond, making the carbon atom highly susceptible to nucleophilic attack. This electronic arrangement is the fundamental reason for its broad applicability in nucleoside analog synthesis[6].

Diagram 1: The Central Role of this compound

This diagram illustrates the primary synthetic pathways originating from this compound, highlighting its versatility as a precursor.

Caption: Core synthetic routes from 6-CPR to key nucleoside analog classes.

The Synthetic Toolkit: Major Transformations of 6-CPR

The C6-Cl bond is the primary site of reaction. The most common and powerful transformation is the nucleophilic aromatic substitution (SNAr), which allows for the straightforward introduction of nitrogen, sulfur, and oxygen nucleophiles.

Gateway to Adenosine Analogs: C6-Amination

The reaction of 6-CPR with primary or secondary amines is the most direct route to a vast library of N6-substituted adenosine analogs[7]. These compounds are of significant interest for their anticancer properties and as modulators of adenosine receptors[8][9].

Causality Behind the Choice of Reagents:

-

Amine: A wide variety of alkyl and aryl amines can be used. An excess of the amine is often employed to drive the reaction to completion and to act as a base.

-

Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point, which allows for thermal acceleration of the reaction[8][10].

-

Base: An acid scavenger, such as triethylamine (Et₃N) or calcium carbonate, is critical[7][11]. The reaction liberates hydrochloric acid (HCl), which can protonate the amine nucleophile, rendering it unreactive. The added base neutralizes the HCl, preserving the free amine concentration. Furthermore, acidic conditions can cause cleavage of the glycosidic bond, a detrimental side reaction[11].

This protocol provides a generalized procedure for the synthesis of compounds like N6-allyl-, N6-isopropyl-, and N6-propargyladenosine, which have shown activity against mammary carcinoma[8].

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.

-

Reagent Addition: Add triethylamine (2.0-3.0 equivalents) to the solution to act as an acid acceptor. Subsequently, add the desired primary amine (e.g., allylamine, propargylamine) in excess (3.0-5.0 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (approximately 80 °C) and stir for 3-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Purification: The crude residue is often purified by recrystallization from a suitable solvent (e.g., ethanol, water) or by silica gel column chromatography to yield the pure N6-substituted adenosine analog. Yields are typically high, often in the 74-86% range[10].

Diagram 2: Experimental Workflow for C6-Amination

This diagram outlines the step-by-step laboratory procedure for synthesizing N6-substituted adenosine analogs from 6-CPR.

Caption: Step-by-step workflow for the amination of 6-CPR.

Accessing Thio-Analogs: C6-Thiolation

The conversion of 6-CPR to 6-mercaptopurine riboside is another crucial transformation, yielding a key intermediate for anticancer and immunosuppressive drugs[11].

Causality Behind the Choice of Reagents:

-

Sulfur Source: Reagents like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis are commonly used. When using NaSH or potassium hydrosulfide, anhydrous conditions are preferred. The presence of aqueous alkali can promote an undesirable side reaction: cleavage of the imidazole ring of the purine nucleoside[11].

This protocol describes the conversion using sodium thiomethoxide, a representative sulfur nucleophile.

-

Preparation of Reagent: Prepare a solution of sodium thiomethoxide by carefully reacting sodium metal with anhydrous methanol, followed by saturation of the resulting sodium methoxide solution with hydrogen sulfide gas.

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous methanol in a flask equipped with a condenser and nitrogen inlet.

-

Reagent Addition: Add the freshly prepared sodium thiomethoxide solution (approx. 1.1 equivalents) to the 6-CPR solution.

-

Reaction Conditions: Heat the mixture to reflux under a nitrogen atmosphere for approximately 30-60 minutes. The reaction is typically rapid[11].

-

Work-up: After cooling, evaporate the solvent. Redissolve the residue in hot water and acidify with acetic acid to a pH of approximately 5.

-

Purification: The product, 6-mercaptopurine riboside, will precipitate from the aqueous solution upon cooling. Collect the solid by filtration, wash with cold water, and dry to yield the pure product.

Advanced Transformations: C-C Cross-Coupling and C2-Substitution

While SNAr is the most common reaction, modern synthetic methods have expanded the utility of 6-CPR. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) can be used to form C-C bonds at the C6 position, although this is less common than with the corresponding 6-bromopurine or iodopurine analogs due to the relative inertness of the C-Cl bond to oxidative addition[12].

Furthermore, 6-CPR can be a starting point for disubstituted analogs. For instance, the purine ring can be nitrated at the C2 position, and this nitro group can then be displaced by nucleophiles, a strategy used in solid-phase synthesis to create libraries of 2,N6-disubstituted adenosine analogs[13]. This sequential substitution allows for precise control over the final structure.

Therapeutic Relevance of 6-CPR Derivatives

The true value of this compound is realized in the biological activity of the analogs it helps create.

-

Anticancer Activity: Many N6-substituted adenosine analogs show potent antitumor activity[1][8]. 6-Mercaptopurine and its derivatives are widely used in the treatment of leukemia[11][14]. The mechanism often involves the disruption of DNA synthesis in rapidly dividing cancer cells[1][2].

-

Antiviral Applications: The 6-chloropurine moiety itself has been identified as important for antiviral activity, with some 6-CPR derivatives showing efficacy against viruses like SARS-CoV[6][15]. Other derivatives are explored for activity against HIV and herpes viruses[3].

-

Adenosine Receptor Modulation: N6-substituted adenosine analogs are classic ligands for adenosine receptors (A₁, A₂ₐ, A₂ₑ, A₃). By modifying the N6-substituent, researchers can fine-tune the potency and selectivity of these compounds, leading to potential treatments for cardiovascular diseases, inflammation, and neurological disorders[7][9]. For example, N⁶-(3-Iodobenzyl)adenosine, prepared from 6-CPR, was the first monosubstituted adenosine analog to show selectivity for the A₃ receptor[9].

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for drug discovery. Its predictable reactivity, commercial availability, and straightforward conversion into diverse and complex nucleoside analogs ensure its continued importance in medicinal chemistry. Future research will likely focus on expanding the scope of metal-catalyzed reactions at the C6-position and employing 6-CPR in combinatorial and enzymatic synthesis strategies to accelerate the discovery of next-generation nucleoside-based therapeutics[16][17]. The foundational chemistry described in this guide provides the essential knowledge for any scientist looking to harness the synthetic power of this versatile precursor.

References

- Ottria, R., et al. (2010). Synthesis of Several Series of Adenosine Analogs. Molecules, 15(9), 6291-6309.

- Lüning, B., et al. (2006). Solid phase synthesis of C2, N6-disubstituted adenosine analogs. Tetrahedron, 62(32), 7578-7587.

- Fleysher, M. H., et al. (1980). Some short-chain N6-substituted adenosine analogues with antitumor properties. Journal of Medicinal Chemistry, 23(12), 1448-1452.

- Drenichev, S. M., et al. (2016). Synthesis of N6-substituted adenosines via amination of this compound. ResearchGate.

- Miao, Z., et al. (2008). Enzymatic synthesis of this compound by whole cell of Lactobacillus helveticus. Applied Biochemistry and Biotechnology, 151, 235-243.

- Montgomery, J. A., & Hewson, K. (1957). Synthesis of Potential Anticancer Agents. II. 6-Mercapto-9-β-D-ribofuranosylpurine. Journal of the American Chemical Society, 79(2), 4559-4562.

- Jacobson, K. A., et al. (1995). 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors. Journal of Medicinal Chemistry, 38(10), 1720-1735.

- Ikejiri, M., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470-2473.

- Ikejiri, M., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed.

- Zelli, R., et al. (2018). 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. Current Protocols in Nucleic Acid Chemistry, 74(1), e57.

- Jacobson, K. A., et al. (1993). Search for New Purine- and Ribose-Modified Adenosine Analogues as Selective Agonists and Antagonists at Adenosine Receptors. Journal of Medicinal Chemistry, 36(10), 1333-1342.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Lanver, A., & Schmalz, H. (2005). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 10(2), 483-490.

- GPAT Discussion Center. (2019). SYNTHESIS OF 6-MERCAPTOPURINE. YouTube.

- Ikejiri, M., et al. (2006). Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase. ResearchGate.

- Zenchenko, K., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2963.

- Hitchings, G. H., & Elion, G. B. (1958). U.S. Patent No. 2,832,781. Washington, DC: U.S. Patent and Trademark Office.

- Robins, M. J., & Uznanski, B. (1981). Nucleic acid related compounds. 33. Conversions of adenosine and guanosine to 2,6-dichloro, 2-amino-6-chloro, and derived purine nucleosides. Canadian Journal of Chemistry, 59(17), 2608-2611.

- Kozai, S., et al. (2003). Introduction of a benzoyl group onto this compound in aqueous solution and its application to the synthesis of nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 779-781.

- Gao, H., & Jones, R. A. (1997). Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine. Current Protocols in Nucleic Acid Chemistry, 1, 1.5.1-1.5.17.

- Wang, Y., et al. (2012). U.S. Patent No. CN102336755A.

- Wang, C., & Liu, H. (2012). Total Synthesis of Miharamycin B and Its Analogues. Angewandte Chemie International Edition, 51(38), 9578-9582.

- Shealy, Y. F., et al. (1984). Synthesis and Antiviral Evaluation of Carbocyclic Analogues of Ribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines. Journal of Medicinal Chemistry, 27(5), 670-674.

- Ikejiri, M., et al. (2006). Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase. Nucleic Acids Symposium Series, 50, 113-114.

- Hitchings, G. H., & Elion, G. B. (1957). U.S. Patent No. 2,800,473. Washington, DC: U.S. Patent and Trademark Office.

- Wotring, L. L., et al. (1990). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. Journal of Medicinal Chemistry, 33(4), 1162-1167.

- Robins, M. J., & Uznanski, B. (1981). Nucleic acid related compounds. 33. Conversions of adenosine and guanosine to 2,6-dichloro, 2-amino-6-chloro, and derived purine nucleosides. Canadian Journal of Chemistry, 59(17), 2608-2611.

- Bendich, A., et al. (1954). The Synthesis and Properties of 6-Chloropurine and Purine. Journal of the American Chemical Society, 76(23), 6073-6077.

- Christoffers, T., et al. (2004). Adenosine Deaminase-like Protein 1 (ADAL1): Characterization and Substrate Specificity in the Hydrolysis of N-6- or O-6-Substituted Purine or 2-Aminopurine Nucleoside Monophosphates. Journal of Biological Chemistry, 279(13), 12574-12580.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C10H11ClN4O4 | CID 93003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 5399-87-1 [chemicalbook.com]

- 6. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Some short-chain N6-substituted adenosine analogues with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. US2832781A - 6-chloropurine - Google Patents [patents.google.com]

- 15. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. mdpi.com [mdpi.com]

In Vitro Cytotoxicity of 6-Chloropurine Riboside on Cancer Cell Lines: A Technical Guide

Foreword: Unveiling the Cytotoxic Potential of a Purine Analog

For researchers, scientists, and drug development professionals dedicated to the advancement of oncology therapeutics, the exploration of novel cytotoxic agents is a perpetual frontier. Among the myriad of compounds under investigation, purine analogs have consistently demonstrated significant potential in disrupting the cellular machinery of cancer. This technical guide provides an in-depth exploration of the in vitro cytotoxicity of 6-Chloropurine riboside (6-CPR), a notable purine nucleoside analog. Our focus extends beyond mere procedural outlines to offer a comprehensive understanding of the underlying mechanisms, experimental design considerations, and data interpretation. This document is crafted to empower researchers to confidently and effectively investigate the anticancer properties of this compound in a laboratory setting.

Introduction to this compound: A Purine Nucleoside Analog with Anticancer Promise

This compound (6-CPR) is a synthetic nucleoside analog, structurally similar to the endogenous purine nucleosides, adenosine and guanosine. This structural mimicry allows it to interfere with nucleic acid synthesis and other critical cellular processes, making it a compound of interest in cancer research.[1] The primary anticancer mechanisms of purine analogs like 6-CPR are centered on their ability to induce apoptosis (programmed cell death) and inhibit DNA synthesis in rapidly proliferating cancer cells.[1]

The rationale for investigating 6-CPR lies in its potential to be selectively toxic to cancer cells, which often exhibit a higher dependency on de novo purine synthesis pathways compared to normal cells. By disrupting these pathways, 6-CPR can lead to metabolic stress and ultimately, cell death. Studies have shown that 6-chloropurine and its derivatives can induce apoptosis and cause cell cycle arrest in various cancer cell lines, including those of human melanoma, lung, ovarian, and colon carcinomas.[2]

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClN₄O₄ |

| Molecular Weight | 286.67 g/mol |

| Appearance | White to pale yellow solid |

| Solubility | Soluble in DMF (2 mg/ml) and DMSO (5 mg/ml)[3] |

| Storage | Store at -20°C |

Preparation of this compound for Cell Culture:

For in vitro experiments, a stock solution of 6-CPR is typically prepared in a sterile, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) due to its limited aqueous solubility. It is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) that can be further diluted in cell culture medium to the desired final concentrations.

Step-by-Step Stock Solution Preparation:

-

Aseptically weigh the desired amount of 6-CPR powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO or DMF to achieve the target stock concentration.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Note: The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Assessing the Cytotoxic Landscape: Cell Viability and Proliferation Assays

A primary objective in evaluating any potential anticancer agent is to determine its effect on cell viability and proliferation. Several robust and well-validated assays are available for this purpose. The choice of assay depends on the specific research question, the cell type, and the expected mechanism of action.

The MTT Assay: A Metabolic Snapshot of Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.

-